molecular formula C11H17N3O2S2 B2765302 N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide CAS No. 1448050-71-2

N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide

Cat. No.: B2765302
CAS No.: 1448050-71-2
M. Wt: 287.4
InChI Key: SEBSJAYSGYLPMD-UHFFFAOYSA-N
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Description

N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring can be formed via the hydrogenation of pyridine derivatives.

    Cyclopropanesulfonamide Formation: The cyclopropanesulfonamide group can be introduced through the reaction of cyclopropylamine with sulfonyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the thiazole ring can be reduced to amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide is unique due to its combination of a thiazole ring, a piperidine ring, and a cyclopropanesulfonamide group. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S2/c15-18(16,10-1-2-10)13-9-3-6-14(7-4-9)11-12-5-8-17-11/h5,8-10,13H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBSJAYSGYLPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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